molecular formula C16H9Cl5N2O2S B7540716 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B7540716
M. Wt: 470.6 g/mol
InChI Key: RUWHSDCKPPXPQX-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzothiazole moiety

Properties

IUPAC Name

2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl5N2O2S/c1-2-25-6-3-4-7-8(5-6)26-16(22-7)23-15(24)9-10(17)12(19)14(21)13(20)11(9)18/h3-5H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWHSDCKPPXPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step often involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with ethyl chloroformate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Chlorination of Benzamide: The next step involves the chlorination of benzamide to introduce the chlorine atoms at the 2, 3, 4, 5, and 6 positions. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: Finally, the benzothiazole intermediate is coupled with the chlorinated benzamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Oxidation and Reduction: The benzothiazole moiety can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to the formation of new derivatives.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield a substituted benzamide, while oxidation of the benzothiazole moiety could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. The benzothiazole moiety is known for its biological activity, and the presence of multiple chlorine atoms could enhance these effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, altering their activity. The benzothiazole moiety could be involved in binding to these targets, while the chlorine atoms might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentachlorobenzamide: Lacks the benzothiazole moiety, making it less versatile in terms of reactivity.

    N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide:

Uniqueness

The uniqueness of 2,3,4,5,6-pentachloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide lies in its combination of a highly reactive benzothiazole moiety and multiple chlorine atoms, making it a valuable compound for a wide range of applications in both research and industry.

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